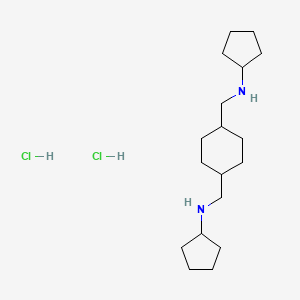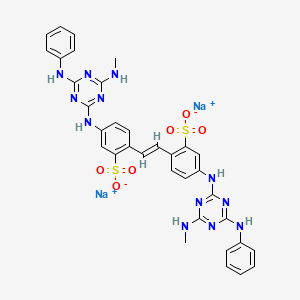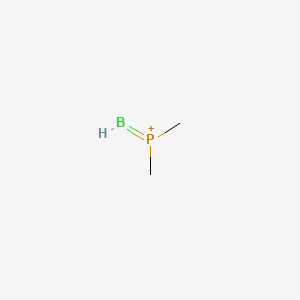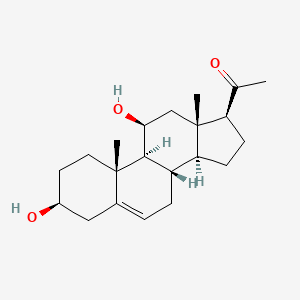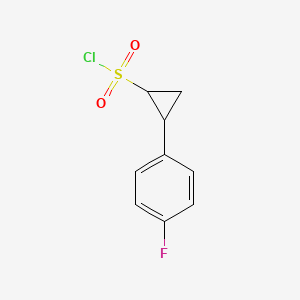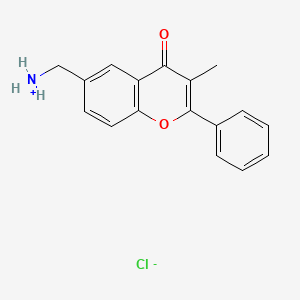
6-(Aminomethyl)-3-methyl-flavone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-methyl-4-oxo-2-phenylchromen-6-yl)methylazanium chloride is a heterocyclic organic compound with the molecular formula C₁₇H₁₆ClNO₂ and a molecular weight of 301.767 g/mol . This compound is known for its unique structure, which includes a chromen-6-yl core substituted with a methyl group, a phenyl group, and an azanium chloride moiety. It is primarily used in research settings and has various applications in chemistry and biology.
Métodos De Preparación
The synthesis of (3-methyl-4-oxo-2-phenylchromen-6-yl)methylazanium chloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the chromen-6-yl core, which is achieved through the cyclization of appropriate precursors.
Substitution Reactions: The chromen-6-yl core is then subjected to substitution reactions to introduce the methyl and phenyl groups.
Formation of Azanium Chloride:
Análisis De Reacciones Químicas
(3-methyl-4-oxo-2-phenylchromen-6-yl)methylazanium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the chromen-6-yl core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azanium chloride moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
(3-methyl-4-oxo-2-phenylchromen-6-yl)methylazanium chloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of (3-methyl-4-oxo-2-phenylchromen-6-yl)methylazanium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar compounds to (3-methyl-4-oxo-2-phenylchromen-6-yl)methylazanium chloride include:
(3-methyl-4-oxo-2-phenylchromen-6-yl)methylamine: Lacks the chloride moiety, resulting in different chemical properties.
(3-methyl-4-oxo-2-phenylchromen-6-yl)methylazanium bromide: Similar structure but with a bromide instead of chloride, affecting its reactivity.
(3-methyl-4-oxo-2-phenylchromen-6-yl)methylazanium iodide: Contains an iodide moiety, leading to distinct chemical behavior.
The uniqueness of (3-methyl-4-oxo-2-phenylchromen-6-yl)methylazanium chloride lies in its specific substitution pattern and the presence of the azanium chloride moiety, which imparts unique reactivity and biological activity .
Propiedades
Número CAS |
101442-02-8 |
|---|---|
Fórmula molecular |
C17H16ClNO2 |
Peso molecular |
301.8 g/mol |
Nombre IUPAC |
(3-methyl-4-oxo-2-phenylchromen-6-yl)methylazanium;chloride |
InChI |
InChI=1S/C17H15NO2.ClH/c1-11-16(19)14-9-12(10-18)7-8-15(14)20-17(11)13-5-3-2-4-6-13;/h2-9H,10,18H2,1H3;1H |
Clave InChI |
QCZCOGXOBWVRGX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC2=C(C1=O)C=C(C=C2)C[NH3+])C3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


